![molecular formula C12H19N4O8P-2 B10831848 [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane](/img/structure/B10831848.png)
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane is a complex organic molecule that features a purine base attached to a ribose sugar, which is further linked to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The compound plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane typically involves the following steps:
Formation of the Purine Base: The purine base, such as adenine, is synthesized through a series of reactions starting from simpler organic molecules like formamide and glycine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar through a glycosidic bond. This step often involves the use of protecting groups to ensure the correct attachment.
Phosphorylation: The ribose-purine compound is phosphorylated using reagents like phosphoric acid or phosphoryl chloride to introduce the phosphate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain a high-purity final product.
化学反应分析
Types of Reactions
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, thiols.
Major Products
The major products formed from these reactions include various nucleotide analogs and derivatives, which have applications in research and medicine.
科学研究应用
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Plays a crucial role in the study of nucleic acids, enzyme mechanisms, and metabolic pathways.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as a component in biochemical assays.
作用机制
The compound exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.
Signal Transduction: Participates in signal transduction pathways by acting as a secondary messenger.
Energy Transfer: Involved in energy transfer processes within cells, particularly in the form of ATP.
相似化合物的比较
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane: is unique due to its specific structure and functional groups. Similar compounds include:
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine Monophosphate (GMP): Another nucleotide with similar functions but different base.
Cytidine Monophosphate (CMP): A nucleotide with a different base but similar sugar-phosphate backbone.
These compounds share structural similarities but differ in their specific bases and functions, highlighting the uniqueness of This compound in biochemical processes.
属性
分子式 |
C12H19N4O8P-2 |
|---|---|
分子量 |
378.28 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane |
InChI |
InChI=1S/C10H13N4O8P.2CH4/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);2*1H4/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI 键 |
PEKWWDRHGMQSDT-QONMVAKYSA-L |
手性 SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O |
规范 SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
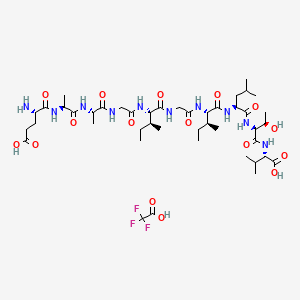
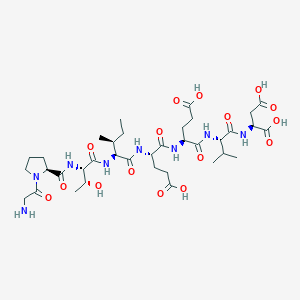
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)
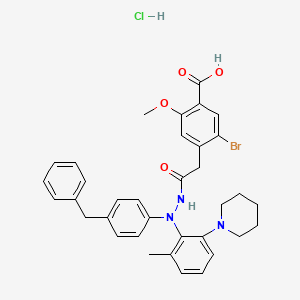
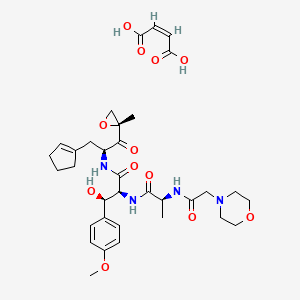
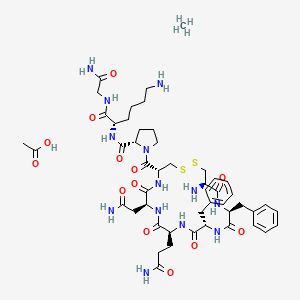
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)

